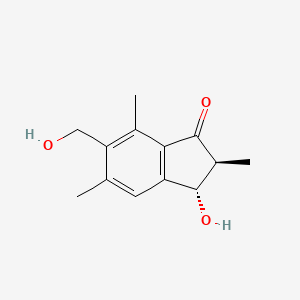

3alpha-Cinnamoyloxypterokaurene L3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cinnamoyl derivatives often involves complex chemical reactions that aim to introduce the cinnamoyl group into the desired molecular framework. For example, Ahmedova et al. (2009) described the synthesis and spectral properties of a new cinnamoyl derivative, highlighting the use of metal(II) complexes with Cu(II), Zn(II), and Cd(II) to verify the molecular structure through quantum chemical methods (Ahmedova et al., 2009).

Molecular Structure Analysis

The structural analysis of cinnamoyl derivatives can involve various spectroscopic methods, including IR and NMR, complemented by quantum chemical calculations. The study by Ahmedova et al. provided insights into the molecular structure of cinnamoyl derivatives, showing that the ligand exists in the exocyclic enolic form across different states and forms complexes with octahedral geometry (Ahmedova et al., 2009).

Chemical Reactions and Properties

Cinnamoyl derivatives can undergo various chemical reactions, including hydroarylation of CC bonds and carbonyl reduction, to produce valuable pharmaceuticals. Zakusilo et al. (2015) demonstrated the synthesis of 3,3-diarylpropylamines through these reactions, highlighting the importance of such derivatives in drug development (Zakusilo et al., 2015).

Physical Properties Analysis

The physical properties of cinnamoyl derivatives, such as solubility, melting points, and crystal structures, can be influenced by their molecular configuration. Studies like that of Ahmedova et al. provide detailed characterizations of these properties through experimental data and theoretical calculations (Ahmedova et al., 2009).

Chemical Properties Analysis

The chemical behavior of cinnamoyl derivatives, including their reactivity, stability, and interactions with other molecules, is crucial for their application in various fields. The research by Zakusilo et al. provided insights into the chemical properties of these compounds, showcasing their potential as valuable drugs due to the efficient synthetic routes and reaction intermediates characterized by DFT calculations (Zakusilo et al., 2015).

Wissenschaftliche Forschungsanwendungen

Cinnamic Acid Derivatives in Medicinal Research

Cinnamic acid and its derivatives are of significant interest in medicinal research due to their broad spectrum of biological activities. These substances have been explored for their anticancer properties, serving as traditional and synthetic antitumor agents. The chemical versatility of cinnamic acids allows for various modifications, leading to the development of compounds with potential therapeutic applications in treating cancer. For instance, derivatives such as coumestrol, quercetin, and biochanin have shown to inhibit the enzyme AKR1C3 (aldo-keto reductase family 1 member C3), which plays a critical role in hormone metabolism and is a target for cancer treatment strategies (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,4S,5S,6R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O5/c1-19-17-28-15-12-22-26(2,29(28,33)16-11-21(19)18-28)14-13-23(27(22,3)25(31)32)34-24(30)10-9-20-7-5-4-6-8-20/h4-10,21-23,33H,1,11-18H2,2-3H3,(H,31,32)/b10-9+/t21-,22-,23+,26+,27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOCBKSMVFBSKG-OQOIVFRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2(CCC(C3)C(=C)C4)O)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4)O)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

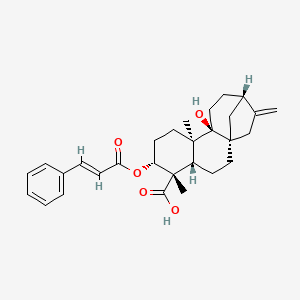

![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)

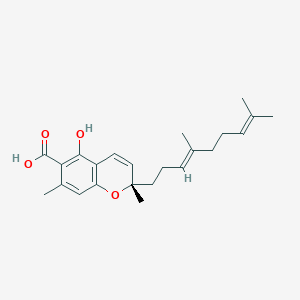

![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)